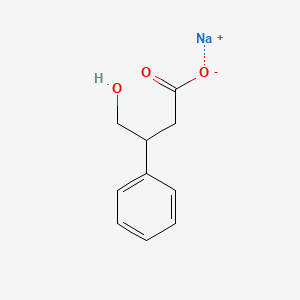

Sodium beta-phenyl-gamma-hydroxybutyrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

40951-19-7 |

|---|---|

Molecular Formula |

C10H11NaO3 |

Molecular Weight |

202.18 g/mol |

IUPAC Name |

sodium;4-hydroxy-3-phenylbutanoate |

InChI |

InChI=1S/C10H12O3.Na/c11-7-9(6-10(12)13)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2,(H,12,13);/q;+1/p-1 |

InChI Key |

IYRHDHMHGKWQGK-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)[O-])CO.[Na+] |

Origin of Product |

United States |

Molecular and Structural Considerations in Research

Structural Derivation of Sodium beta-phenyl-gamma-hydroxybutyrate from Gamma-Hydroxybutyrate (GHB)

This compound is a structural analogue of gamma-hydroxybutyrate (GHB), a naturally occurring neurotransmitter. wikipedia.org The core difference lies in the addition of a phenyl group at the beta-position of the butyrate (B1204436) framework. syntharise.comcaymanchem.com This modification significantly alters the molecule's size, shape, and electronic properties compared to the parent compound, GHB.

GHB, or 4-hydroxybutanoic acid, is a simple four-carbon molecule. wikipedia.org The introduction of the bulky phenyl ring (a C6H5 group) in this compound creates a more complex structure with increased lipophilicity, which can influence how the molecule moves through biological systems and interacts with receptors. syntharise.com This structural relationship is a key focus of research, as it helps to elucidate how specific molecular changes can modulate pharmacological activity. nih.gov

Below is a table comparing the fundamental properties of the two compounds.

| Property | Gamma-Hydroxybutyrate (GHB) | This compound |

| IUPAC Name | 4-hydroxybutanoic acid | sodium;4-hydroxy-3-phenylbutanoate |

| Molecular Formula | C4H8O3 | C10H11NaO3 |

| Molar Mass | 104.105 g/mol | 202.18 g/mol |

| Core Structure | Butyric acid | Phenyl-substituted butyric acid |

Data sourced from multiple references. wikipedia.orgnih.gov

Isomeric Research Pertaining to Beta-Phenyl-Gamma-Hydroxybutyrate

The presence of a chiral center at the beta-carbon atom—the carbon to which the phenyl group is attached—means that beta-phenyl-gamma-hydroxybutyrate can exist as two distinct stereoisomers, or enantiomers: (R)- and (S)-beta-phenyl-gamma-hydroxybutyrate. These isomers are non-superimposable mirror images of each other.

Stereoisomerism is a critical aspect of pharmacological research because the three-dimensional arrangement of atoms can dramatically affect a molecule's ability to bind to specific biological targets, such as receptors or enzymes. Often, one enantiomer will have a significantly higher affinity or different type of activity at a receptor compared to its counterpart. nih.gov

Conformational Dynamics and Their Implications for Receptor Interaction Studies

The flexibility of the beta-phenyl-gamma-hydroxybutyrate molecule is another important area of study. Conformational dynamics refers to the ability of a molecule to rotate around its single bonds, resulting in various three-dimensional shapes or "conformers." The specific conformation of the molecule at the moment of interaction with a receptor is a key determinant of its binding affinity and functional effect. nih.gov

The phenyl group and the hydroxybutyrate chain can adopt different spatial arrangements relative to each other. Computational modeling and spectroscopic techniques are used to predict the most stable, low-energy conformations of the molecule. Understanding these preferred shapes is vital for predicting how it might fit into the binding pockets of its target receptors, such as the GHB receptor and GABAB receptors. nih.govnih.gov

For instance, research on GHB and its analogues has highlighted that different conformations may be responsible for binding to different receptors. nih.gov The development of rigid analogues, where the molecular structure is locked into a specific shape, has been a useful strategy to probe the structural requirements of these receptor sites. nih.gov By studying the conformational preferences of beta-phenyl-gamma-hydroxybutyrate, researchers aim to understand its selectivity and affinity for various receptors, which is fundamental to characterizing its neuropharmacological profile. nih.govnih.gov

Lack of Scientific Data on this compound Prevents Detailed Pharmacological Analysis

A thorough review of available scientific literature reveals a significant scarcity of research specifically investigating the pharmacological actions and receptor-level mechanisms of this compound. This compound, also identified as β-phenyl GHB, is recognized as an analytical reference standard and is structurally analogous to known central nervous system (CNS) depressants. medkoo.comcaymanchem.com However, detailed studies elucidating its specific binding profiles and modulation of neurotransmitter systems are not present in the public domain.

Consequently, it is not possible to provide a scientifically robust article that adheres to the requested detailed outline. The specific data required to elaborate on its interactions with GABA-B receptors, specific GHB receptors, other neurotransmitter receptors, or its influence on the dopaminergic and glutamatergic systems are absent from peer-reviewed research. One commercial supplier notes that the compound is a GHB and GABA receptor agonist in-vitro, but provides no supporting data for this claim. syntharise.com

To provide context, the pharmacology of the parent compound, gamma-hydroxybutyrate (GHB), is well-documented. It is understood that GHB's effects are mediated through a complex interaction with at least two distinct receptor sites in the brain. wikipedia.orgnih.gov

Pharmacology of Gamma-Hydroxybutyrate (GHB): A Brief Overview

GHB acts as an agonist at the specific GHB receptor and as a weak partial agonist at the GABA-B receptor. wikipedia.orgnih.gov Many of its sedative and toxicological effects are attributed to its action at GABA-B receptors. nih.gov The existence of high-affinity binding sites for GHB, distinct from GABA-B receptors, has been a subject of extensive research, with some studies suggesting certain extrasynaptic GABA-A receptor subtypes may also be involved. nih.govpnas.orgnih.gov

The modulation of neurotransmitter systems by GHB is complex:

Dopaminergic System: GHB's effect on dopamine (B1211576) release is biphasic. At lower concentrations, it can stimulate dopamine release through the GHB receptor, while at higher concentrations, it inhibits dopamine release via GABA-B receptor activation. wikipedia.org This dual action may explain its mixed sedative and stimulatory properties. wikipedia.org

Glutamatergic System: GHB also modulates the principal excitatory neurotransmitter, glutamate (B1630785). Its effects are concentration-dependent, with low (nanomolar) concentrations facilitating glutamate release via GHB receptors, and high (millimolar) concentrations causing inhibition of glutamate release through GABA-B receptor activity. nih.gov

Given that this compound is a structural derivative of GHB, its pharmacological properties would theoretically be investigated within this framework. However, without specific research on this particular molecule, any discussion of its actions would be purely speculative. The addition of a phenyl group, as seen in other compounds like phenibut (a GABA analog), can significantly alter a molecule's ability to cross the blood-brain barrier and its affinity for various receptors. hmdb.ca The precise impact of this structural modification on the pharmacology of GHB is yet to be determined by scientific investigation.

Pharmacological Actions and Receptor Level Mechanisms

Neurotransmitter System Modulation by Sodium beta-phenyl-gamma-hydroxybutyrate

Serotonergic and Noradrenergic Pathways

The influence of this compound on serotonergic and noradrenergic pathways is not directly established. However, studies on the related compounds GHB and phenibut provide insights into its potential effects.

Serotonergic System:

GHB has been shown to modulate the serotonergic system. karger.comnih.gov Pharmacological doses of GHB can lead to an increase in serotonin (B10506) turnover in the brain. karger.comnih.gov This may be attributed to an enhanced transport of tryptophan, the precursor to serotonin, across the blood-brain barrier. wikipedia.orgnih.gov While tissue levels of serotonin may not change significantly, the increased turnover is indicated by an accumulation of 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite of serotonin. nih.gov Some research suggests that the serotonergic effects of GHB may be partially mediated by GABA-B receptors. nih.gov In contrast, studies on phenibut have not shown a significant direct impact on serotonin levels, though some anecdotal reports suggest it might increase them. jianfengchemical.comknoxvillerecoverycenter.com One study in rats did indicate that phenibut could increase the release of serotonin. jianfengchemical.com Another study noted that phenibut did not significantly influence serotonin levels in various brain structures. researchgate.net

Noradrenergic System:

The effects on the noradrenergic system are also inferred from GHB and phenibut. Chronic administration of GHB has been associated with reduced noradrenergic activity. karger.com Conversely, withdrawal from GHB can lead to a significant increase in noradrenergic neuronal activity, which may contribute to symptoms of anxiety. karger.com Research on phenibut has indicated a moderate decrease in the level of norepinephrine (B1679862) in the hippocampus. knoxvillerecoverycenter.comresearchgate.net

The following table summarizes the observed effects of GHB and phenibut on serotonergic and noradrenergic systems.

| Compound | Neurotransmitter System | Observed Effects | References |

| GHB | Serotonergic | Increases serotonin turnover; Increases tryptophan transport to the brain. | wikipedia.orgkarger.comnih.gov |

| Noradrenergic | Chronic use may reduce activity; Withdrawal increases activity. | karger.com | |

| Phenibut | Serotonergic | May increase serotonin release (in rats); No significant change in brain levels. | jianfengchemical.comresearchgate.net |

| Noradrenergic | Moderately decreases norepinephrine levels in the hippocampus. | knoxvillerecoverycenter.comresearchgate.net |

Cholinergic System Influences

The influence of this compound on the cholinergic system is extrapolated from studies on GHB. GHB appears to have a modulatory effect on cholinergic neurotransmission. karger.comwashington.edu It has been reported to increase acetylcholine (B1216132) content in certain brain regions like the hippocampus, while simultaneously reducing its extracellular levels. karger.com This suggests a complex interaction where GHB, possibly through GABA-B receptor-mediated inhibition of GABA, could lead to an increase in cholinergic activity. karger.com The effect of GHB on the cholinergic system may also play a role in its ability to stimulate growth hormone secretion. karger.com There is limited specific research on the direct effects of phenibut on the cholinergic system, though some discussions suggest it may have anticholinergic effects, similar to baclofen. reddit.com

Intracellular Signal Transduction Pathways Activated by this compound

Direct research on the intracellular signaling pathways activated by this compound is not available. However, the mechanisms of its parent compounds, phenibut and GHB, provide a basis for understanding its potential downstream effects.

The primary targets for phenibut and GHB are G-protein-coupled receptors (GPCRs), specifically GABA-B receptors, and for GHB, its own specific GHB receptor. wikipedia.orgwikipedia.orgnih.gov Activation of these receptors initiates a cascade of intracellular events.

GABA-B Receptor-Mediated Pathways:

As a likely agonist at GABA-B receptors, this compound would be expected to activate G-protein-dependent inwardly rectifying potassium (GIRK) channels. karger.comnih.gov This leads to neuronal hyperpolarization and inhibition of neurotransmitter release. nih.gov The activation of GABA-B receptors is also known to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. washington.edu

GHB Receptor-Mediated Pathways:

Stimulation of the specific GHB receptor has been shown to induce the accumulation of cyclic GMP (cGMP) and increase inositol (B14025) phosphate (B84403) turnover in certain brain areas like the hippocampus and frontal cortex. nih.gov This suggests the involvement of the phospholipase C (PLC) signaling pathway, which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the release of intracellular calcium (Ca2+) and activation of protein kinase C (PKC). nih.gov Furthermore, GHB has been suggested to cause an elevation of astrocytic Ca2+-dependent neuronal signals. karger.com

Voltage-Dependent Calcium Channels:

Phenibut is also known to act as a blocker of α2δ subunit-containing voltage-dependent calcium channels (VDCCs). wikipedia.org This action, similar to gabapentinoids, would reduce the influx of calcium into neurons, thereby decreasing the release of various neurotransmitters. wikipedia.org

The following table outlines the likely intracellular signaling pathways influenced by this compound based on the actions of phenibut and GHB.

| Receptor/Channel | Signaling Pathway | Second Messengers/Effectors | Downstream Effects | References |

| GABA-B Receptor | G-protein-coupled (Gi/o) | ↓ cAMP, ↑ GIRK channel activity | Neuronal hyperpolarization, Inhibition of neurotransmitter release. | karger.comwashington.edunih.gov |

| GHB Receptor | G-protein-coupled (Gq/11) | ↑ cGMP, ↑ Inositol Phosphate | ↑ Intracellular Ca2+, Activation of PKC. | karger.comnih.gov |

| α2δ subunit of VDCCs | Ion Channel Blockade | ↓ Ca2+ influx | Decreased neurotransmitter release. | wikipedia.org |

Table of Compounds

Biochemical Pathways and Endogenous System Relevance

Biosynthesis and Metabolic Transformations of Gamma-Hydroxybutyrate Analogs in Biological Systems

The metabolic journey of gamma-hydroxybutyrate (GHB) analogs, such as Sodium beta-phenyl-gamma-hydroxybutyrate, is best understood by examining the established pathways of GHB and other structurally related short-chain fatty acids. The introduction of a phenyl group at the beta-position introduces complexities, likely directing the molecule toward pathways that handle substituted fatty acids, in addition to those recognized for GHB.

The metabolism of GHB is a multi-step enzymatic process. Endogenous GHB is primarily synthesized from gamma-aminobutyric acid (GABA). The process begins with the conversion of GABA to succinic semialdehyde (SSA) by the enzyme GABA transaminase. karger.comnih.gov Subsequently, SSA is reduced to GHB by a cytosolic enzyme, succinic semialdehyde reductase (SSR). karger.com

Conversely, the catabolism of GHB involves its oxidation back to SSA, a reaction catalyzed mainly by the cytosolic GHB dehydrogenase, and to a lesser extent by a mitochondrial GHB transhydrogenase. karger.comnih.gov The resulting SSA is then typically oxidized by succinic semialdehyde dehydrogenase (SSADH) to form succinic acid, which can then enter central energy metabolism. wikipedia.org

For analogs like this compound, these pathways may be relevant. However, the presence of the phenyl group suggests that enzymes involved in the metabolism of other substituted fatty acids, such as 4-phenylbutyrate (B1260699), could also play a significant role. Research into the metabolism of 4-phenylbutyrate has shown it undergoes β-oxidation, a process involving a distinct set of mitochondrial enzymes. nih.gov

The synthesis and degradation of GHB are intricately linked to the GABA bypass or shunt, a metabolic route that serves as an alternative pathway for the metabolism of the neurotransmitter GABA. nih.gov In this pathway, GABA is converted to succinate (B1194679), bypassing two steps of the tricarboxylic acid (TCA) cycle. The key intermediates in this shunt are SSA and, by extension, GHB. karger.comnih.gov Endogenous GHB is therefore a natural product derived from GABA metabolism. nih.govresearchgate.net

While exogenous administration of GHB can significantly elevate brain concentrations, its fundamental connection is to the GABAergic system. nih.gov It is plausible that a substituted analog like this compound could interact with this pathway, potentially influencing or being influenced by the enzymes that regulate the balance between GABA, SSA, and GHB.

The metabolism of GHB and related butyrate (B1204436) compounds connects directly with the Tricarboxylic Acid (TCA) cycle, the central hub of cellular energy production. The primary link occurs when GHB is metabolized to succinic semialdehyde, which is then oxidized to succinate. karger.comwikipedia.org Succinate is a key intermediate of the TCA cycle, and its formation from GHB allows the carbon skeleton of the molecule to be completely oxidized to produce energy in the form of ATP. nih.gov

Research on other short-chain fatty acids, such as sodium butyrate, has demonstrated their ability to influence TCA cycle enzyme activity. For instance, sodium butyrate has been shown to reverse the inhibition of key TCA cycle enzymes like citrate (B86180) synthase, succinate dehydrogenase, and malate (B86768) dehydrogenase in animal models. nih.gov Furthermore, studies using isotope labeling have shown that butyrate can serve as an energy substrate in the brain, with its carbon atoms being incorporated into TCA cycle metabolites. nih.gov This suggests that butyrate analogs, including phenyl-substituted versions, could also serve as fuel for the TCA cycle, potentially after undergoing initial metabolic processing like β-oxidation.

Beta-oxidation is the primary mitochondrial process for breaking down fatty acids to produce acetyl-CoA. aocs.orglibretexts.org While GHB's main metabolic fate is conversion to succinate, a β-oxidation spiral has also been proposed as a metabolic pathway. karger.comnih.gov

More direct evidence for the role of this pathway comes from research on 4-phenylbutyrate (PB), a compound that, like this compound, features a phenyl group attached to a butyrate backbone. Studies have successfully identified the specific enzymes responsible for the β-oxidation of PB. This process involves four sequential enzymatic steps: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage. nih.gov The specific enzymes identified for each step in PB oxidation provide a strong model for the likely metabolic fate of other phenyl-substituted butyrate compounds. nih.gov

| β-Oxidation Step | Enzyme(s) Involved in 4-Phenylbutyrate Oxidation |

|---|---|

| 1. Dehydrogenation (Acyl-CoA Dehydrogenase) | Medium-chain acyl-CoA dehydrogenase (MCAD) |

| 2. Hydration (Enoyl-CoA Hydratase) | Short-chain enoyl-CoA hydratase, Long-chain enoyl-CoA hydratase, 3-methylglutaconyl-CoA hydratase |

| 3. Dehydrogenation (3-Hydroxyacyl-CoA Dehydrogenase) | Short-chain 3-hydroxyacyl-CoA dehydrogenase, Long-chain 3-hydroxyacyl-CoA dehydrogenase |

| 4. Thiolytic Cleavage (3-Ketoacyl-CoA Thiolase) | Long-chain 3-ketoacyl-CoA thiolase |

Table 1: Enzymes identified in the mitochondrial β-oxidation of 4-phenylbutyrate. Data sourced from reference nih.gov.

Endogenous Presence and Neuromodulatory Roles of Related Butyrate Compounds

Gamma-hydroxybutyrate is an endogenous compound found in the mammalian central nervous system (CNS), where it is synthesized and stored in neurons. wikipedia.orgnih.govresearchgate.net It is considered a neurotransmitter or neuromodulator, exerting its effects through at least two distinct receptor sites: the high-affinity GHB receptor and, at higher concentrations, the GABA-B receptor. nih.govwikipedia.orgif-pan.krakow.pl The activation of these receptors can modulate the release of other neurotransmitters, including dopamine (B1211576), and influence neuronal activity. nih.govif-pan.krakow.pl

Beyond GHB itself, the broader class of short-chain fatty acids (SCFAs), including acetate (B1210297), propionate, and butyrate, are now recognized as critical signaling molecules, particularly within the gut-brain axis. frontiersin.orgconsensus.app Produced by the fermentation of dietary fibers by gut microbiota, these SCFAs can enter circulation and cross the blood-brain barrier. researchgate.net In the CNS, they have diverse neuromodulatory roles, including influencing neuroinflammation, modulating the levels of neurotransmitters like GABA and glutamate (B1630785), and affecting the expression of neurotrophic factors that are essential for neuronal health and function. nih.govmdpi.com Butyrate, for example, is also known to be an inhibitor of histone deacetylases (HDACs), which allows it to exert influence over gene expression. nih.gov

Transport Mechanisms Across Biological Barriers (e.g., Blood-Brain Barrier)

The ability of a compound to exert central effects is contingent on its capacity to cross the highly selective blood-brain barrier (BBB). Small, lipophilic molecules can often pass through via passive diffusion, but many other substances require specific transport proteins. youtube.com

Research has clearly established that GHB crosses the BBB not by simple diffusion, but via a carrier-mediated transport system. nih.gov This transport is characteristic of a high-capacity, low-affinity system and is mediated by monocarboxylate transporters (MCTs). nih.govnih.gov Studies using rat models have demonstrated that the uptake of GHB into the brain is inhibited by a variety of other monocarboxylic acids, including pyruvic acid, lactic acid, and benzoic acid, providing strong evidence for shared transport via an MCT isoform, likely MCT1. nih.gov

| Parameter | Value for GHB Transport Across the BBB |

|---|---|

| Transport Mechanism | Carrier-mediated (Monocarboxylate Transporter) |

| Vmax (Maximum transport rate) | 709 ± 214 nmol/min/g |

| Km (Michaelis-Menten constant) | 11.0 ± 3.56 mM |

| Inhibitors | Short-chain monocarboxylic acids (e.g., lactic, pyruvic), medium-chain fatty acids, organic anions (e.g., benzoic acid) |

Table 2: Pharmacokinetic parameters of gamma-hydroxybutyrate (GHB) transport across the blood-brain barrier (BBB) in rats. Data sourced from reference nih.gov.

MCTs are responsible for the proton-linked transport of numerous monocarboxylates, including lactate, pyruvate, and other short-chain fatty acids like butyrate. nih.govnih.gov In addition to the proton-dependent MCTs (SLC16A family), sodium-coupled monocarboxylate transporters (SMCTs; SLC5A family) are also involved in the transport of these molecules, particularly in the intestine and kidney. nih.govresearchgate.net Given that this compound is a monocarboxylic acid derivative, it is highly probable that it also utilizes these same MCT and/or SMCT systems for transport across biological membranes, including the BBB.

Preclinical Research Methodologies and Experimental Models

In Vitro Experimental Systems for Pharmacological Characterization

In vitro methods are essential for the initial pharmacological screening and mechanistic elucidation of a compound's activity in a controlled environment, free from the complexities of a whole biological system. Research on Sodium beta-phenyl-gamma-hydroxybutyrate suggests that its primary actions are on the central nervous system, likely through modulation of neurotransmitter systems. ontosight.ai

Receptor Binding Assays

Receptor binding assays are a cornerstone of pharmacological research, used to determine the affinity and selectivity of a compound for specific biological targets. For this compound, these studies are critical for identifying its molecular binding sites. Research indicates that, similar to other GHB derivatives, it likely interacts with GABAergic systems. ontosight.ai The primary target of interest is the GABA-B receptor. ontosight.ai While specific binding affinity data (e.g., Ki or IC50 values) for this compound are not widely detailed in publicly available literature, the general approach involves using radiolabeled ligands to compete for binding to receptor preparations from brain tissue or cell lines expressing the target receptor.

Cell Culture Models for Neurobiological Investigations

Cell culture models, utilizing primary neurons or immortalized cell lines, provide a valuable platform for investigating the cellular and molecular effects of neuroactive compounds. These systems would allow researchers to study the influence of this compound on neuronal viability, morphology, and signaling pathways. Investigations could explore its effects on second messenger systems or gene expression downstream of its primary receptor targets.

Synaptosomal Preparations and Neurotransmitter Release Studies

To understand how a compound modulates synaptic communication, researchers often use synaptosomes, which are isolated, functional nerve terminals. These preparations can be used to study the effects of a substance on neurotransmitter release and reuptake. For a compound like this compound, studies using synaptosomes would aim to measure its influence on the release of neurotransmitters such as GABA, dopamine (B1211576), glutamate (B1630785), and serotonin (B10506), providing insight into its mechanism of action on a synaptic level.

In Vivo Animal Models for Systemic and Central Nervous System Research

Following initial in vitro characterization, in vivo animal models are employed to understand the compound's effects on a whole, living organism. These studies are crucial for evaluating both the systemic and central nervous system impacts and for observing complex behavioral outcomes.

Rodent Models for Neuropharmacological Studies

Rodent models, such as mice and rats, are standard for assessing the neuropharmacological effects of new compounds. Based on its structural similarity to other CNS-active agents, this compound has been researched for potential anxiolytic, hypnotic, and anticonvulsant properties. ontosight.ai The experimental models to test these effects would include:

Anxiolytic Activity: Evaluated using tests like the elevated plus maze (EPM) and the light-dark box test.

Hypnotic Effects: Assessed by measuring the onset and duration of sleep (loss of righting reflex) induced by the compound.

Anticonvulsant Properties: Tested in models of seizures induced by chemical convulsants (e.g., pentylenetetrazol) or electrical stimulation.

Genetic and Pharmacological Manipulation in Animal Models

To further pinpoint the mechanism of action in vivo, researchers can utilize genetically modified animal models or co-administer the compound with specific receptor antagonists. For example, to confirm the involvement of the GABA-B receptor in the effects of this compound, studies could be conducted in GABA-B receptor knockout mice. If the compound's effects are diminished or absent in these animals compared to wild-type controls, it provides strong evidence for on-target activity. Similarly, pretreating animals with a known GABA-B receptor antagonist before administering the test compound could be used to see if the expected pharmacological effects are blocked.

Neurophysiological Assessment Techniques in Preclinical Research

In preclinical research, understanding the neurophysiological impact of novel compounds is paramount to characterizing their mechanism of action and therapeutic potential. For butyrate (B1204436) analogs like this compound, which are hypothesized to modulate central nervous system activity, a range of sophisticated techniques are employed. These methods allow researchers to move beyond behavioral observations and directly measure changes in brain electrical activity and network dynamics in animal models. Such assessments are crucial for establishing a compound's neuropharmacological profile and identifying objective biomarkers of its effects. synapcell.com

Electroencephalographic (EEG) Monitoring in Animal Models

Electroencephalography (EEG) is a cornerstone of preclinical neuropharmacology, providing real-time, high-temporal-resolution data on cortical electrical activity. synapcell.com In animal models, EEG is used to assess how compounds like butyrate analogs alter brain states, such as sleep-wake cycles, and to detect pro-convulsant or anti-convulsant activity. synapcell.comnih.gov Studies on related compounds, such as gamma-hydroxybutyrate (GHB), have extensively used EEG to characterize their dose-dependent effects. nih.govresearchgate.net

In rodent models, exposure to GHB has been shown to induce significant alterations in EEG patterns. These changes are often characterized by the emergence of hypersynchronous, high-amplitude, slow-wave activity, particularly in the delta (1-4 Hz) and theta (4-8 Hz) frequency bands. nih.govnih.gov This EEG signature is associated with behavioral sedation and a state resembling absence seizures, providing a quantifiable measure of the compound's GABAergic activity. nih.govnih.gov Quantitative spectral analysis using techniques like the Fast Fourier Transform (FFT) allows for the precise measurement of power changes across different frequency bands (delta, theta, alpha, beta, gamma), offering a sensitive tool for characterizing the time-course and intensity of a compound's effects. nih.gov

Furthermore, EEG is critical in sleep research. For instance, sodium oxybate (the sodium salt of GHB) has been observed to consolidate sleep by increasing the duration of slow-wave sleep (also known as deep sleep or N3) and enhancing delta wave power. nih.govnih.gov By implanting electrodes over the cortex and muscles (for electromyography, EMG), researchers can conduct detailed polysomnographic recordings to score vigilance states (wakefulness, REM sleep, and non-REM sleep) and analyze how a compound like this compound might modulate sleep architecture. researchgate.net These translational biomarkers are valuable because they can predict effects in human studies. synapcell.comsynapcell.com

| EEG Parameter | Observed Effect with Related Butyrate Analogs (e.g., GHB) | Associated Behavioral State | Relevance for Preclinical Assessment |

|---|---|---|---|

| Slow-Wave Activity (Delta Power) | Increase | Sedation, Slow-Wave Sleep | Quantifies sedative and sleep-modulating properties. nih.govnih.gov |

| Hypersynchronous Discharges | Presence | Absence-like Seizures | Indicates potent GABAergic activity and potential seizure modulation. nih.gov |

| Spindle Frequency Activity | Reduction | Sleep Stage N2 | Assesses impact on specific sleep stage components. nih.gov |

| Sleep Architecture | Consolidation of Slow-Wave Sleep, Reduction in REM Sleep | Altered Sleep Cycles | Evaluates overall impact on sleep quality and structure. nih.gov |

Functional Network Connectivity Analyses in Preclinical Settings

While EEG provides information on the electrical activity of cortical regions, functional network connectivity analyses, primarily using resting-state functional magnetic resonance imaging (rs-fMRI), offer insights into how different brain regions communicate with each other. This systems-level approach is increasingly used in preclinical research to understand how a compound modulates large-scale brain networks. nih.gov The brain's default-mode network (DMN), for example, is a key network studied in relation to cognition and various neurological disorders. nih.gov

For compounds that act on neurotransmitter systems like GABA, which plays a crucial role in shaping neural network dynamics, connectivity analysis is particularly revealing. nih.govnih.gov Preclinical studies have demonstrated that GABA concentrations can be directly correlated with the strength of functional connectivity within specific brain networks. nih.gov Therefore, a compound like this compound, presumed to interact with GABAergic pathways, could be expected to produce measurable changes in the brain's functional organization.

In a preclinical setting, an animal would be lightly anesthetized and placed in an MRI scanner to acquire a time-series of blood-oxygen-level-dependent (BOLD) signals. By analyzing the temporal correlations in the BOLD signal between different brain regions, researchers can construct functional connectivity maps. Seed-based correlation analysis, where the signal from one brain region (the "seed") is correlated with signals from all other brain regions, is a common method. This could reveal, for instance, whether the compound strengthens or weakens connectivity within key networks like the prefrontal cortex and hippocampus, which are critical for memory and executive function. nih.gov Such analyses provide a powerful way to bridge the gap between molecular action and behavioral outcomes, identifying network-level biomarkers of a drug's effect. mdpi.com

Behavioral Paradigms in Animal Studies Exploring Butyrate Analog Effects

To assess the therapeutic potential of butyrate analogs for neuropsychiatric and neurological conditions, a wide array of behavioral paradigms are utilized in animal models. These tests are designed to evaluate specific behavioral domains, such as mood, social interaction, and repetitive behaviors. Studies on sodium butyrate have demonstrated its efficacy across several models, suggesting potential antidepressant, antimanic, and pro-social effects. nih.govresearchgate.net

In the context of depression , animal models like chronic mild stress (CMS) and maternal deprivation are employed to induce depressive-like behaviors. nih.govresearchgate.net The efficacy of a compound is then tested using paradigms such as the forced swim test and the sucrose (B13894) preference test. In the forced swim test, a reduction in immobility time is interpreted as an antidepressant-like effect. The sucrose preference test measures anhedonia, a core symptom of depression, where an increase in the consumption of a sweetened solution over plain water indicates a reversal of anhedonia. Sodium butyrate has been shown to reverse depressive-like behaviors in these models. nih.govresearchgate.net

For evaluating manic-like behavior , relevant to bipolar disorder, animal models often involve inducing hyperactivity with a psychostimulant like d-amphetamine or with ouabain. nih.govnih.gov The primary behavioral measure is locomotor activity, typically assessed in an open-field arena. A reduction in hyperactivity by a test compound, such as sodium butyrate, is indicative of a potential mood-stabilizing or antimanic effect. nih.govresearchgate.net

In research related to autism spectrum disorder (ASD) , mouse models like the BTBR T+ Itpr3tf/J (BTBR) strain, which naturally exhibits key ASD-like traits, are used. researchgate.netnih.gov Behavioral paradigms focus on the core domains of ASD: social deficits and repetitive behaviors. The three-chambered social interaction test is used to assess social preference and novelty. An improvement in the time spent with a novel mouse over an object or a familiar mouse suggests a pro-social effect. nih.gov Repetitive behaviors can be measured using the marble-burying test, where a decrease in the number of buried marbles indicates a reduction in compulsive-like behavior. nih.gov Studies have shown that sodium butyrate can attenuate social deficits and decrease repetitive behaviors in the BTBR mouse model. nih.gov

| Behavioral Domain | Animal Model | Behavioral Paradigm | Key Finding with Butyrate Analogs |

|---|---|---|---|

| Depression | Chronic Mild Stress, Maternal Deprivation | Forced Swim Test, Sucrose Preference Test | Reversal of depressive-like behaviors. nih.govresearchgate.netresearchgate.net |

| Mania | d-Amphetamine or Ouabain-induced Hyperactivity | Open Field Test | Reversal and prevention of hyperactivity. nih.govnih.govresearchgate.net |

| Autism Spectrum Disorder | BTBR Mouse Strain | Three-Chamber Social Interaction Test, Marble-Burying Test | Attenuation of social deficits and reduction of repetitive behaviors. researchgate.netnih.gov |

| Pain | Visceral Pain Models, Formalin Test | Writhing Test, Paw Licking/Flinching | Reduction in nociceptive behaviors. researchgate.net |

These preclinical behavioral assessments are indispensable for establishing proof-of-concept for a new chemical entity. By using a battery of tests, researchers can build a comprehensive profile of a compound's potential therapeutic effects on complex behaviors, guiding further development.

Structure Activity Relationship Sar and Analog Development Studies

Design Principles for Modifying Beta-Phenyl-Gamma-Hydroxybutyrate Structure

The modification of the GHB scaffold is guided by several key principles to enhance potency, selectivity, and pharmacokinetic properties. The introduction of a phenyl group at the beta-position (the 3-position) of the gamma-hydroxybutyrate backbone is a strategic design choice rooted in established medicinal chemistry concepts.

Conformational Restriction and Lipophilicity: Introducing a bulky phenyl group onto the flexible butyrate (B1204436) chain restricts its conformational freedom. This pre-organization of the molecule into a more receptor-relevant conformation can reduce the entropic penalty of binding, potentially leading to higher affinity. The phenyl ring also significantly increases the lipophilicity of the molecule compared to GHB, which can influence its ability to cross the blood-brain barrier and interact with hydrophobic pockets within the binding site of a receptor. reddit.comnih.gov

Exploring Aromatic Interactions: The phenyl group provides a platform for potential π-π stacking or other non-covalent interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor's binding pocket. This is a common strategy to anchor a ligand and improve binding affinity. nih.gov

Stereochemistry: The introduction of a chiral center at the beta-carbon means the compound can exist as (R)- and (S)-enantiomers. In many neurologically active compounds, including the related β-phenyl-GABA (phenibut), biological activity is stereospecific, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. nih.govnih.gov Therefore, a critical design principle is the stereoselective synthesis and evaluation of individual enantiomers to identify the more active form.

Substitution on the Phenyl Ring: The phenyl ring itself serves as a scaffold for further modification. Adding substituents (e.g., halogens, methoxy (B1213986) groups) at different positions (ortho, meta, para) can modulate the electronic properties (electron-donating or -withdrawing) and steric bulk of the analog. These changes can fine-tune binding interactions and improve selectivity for the high-affinity GHB binding site over the GABAB receptor. nih.gov

Synthesis and Pharmacological Evaluation of Novel Analogs

The synthesis of beta-phenyl-gamma-hydroxybutyrate can be approached through various organic chemistry routes. Chemo-enzymatic methods, for example, can offer high selectivity for producing specific enantiomers. smolecule.com Other traditional methods may involve reactions like the Friedel-Crafts alkylation to introduce the phenyl group to the butyrate precursor. smolecule.com For instance, the synthesis of the related compound 4-phenylbutyric acid has been achieved via the Clemmensen reduction of β-benzoylpropionic acid. orgsyn.org

The pharmacological evaluation of these analogs is crucial for determining their structure-activity relationships. This is primarily done through radioligand binding assays, which measure how effectively a compound competes with a known radiolabeled ligand for binding to a specific receptor. nih.gov These assays provide key data points, such as the IC₅₀ or Kᵢ value, which quantify the affinity of the analog for the receptor.

While extensive SAR data for a series of beta-phenyl-gamma-hydroxybutyrate analogs is limited in published literature, data for related phenyl-substituted and conformationally restricted analogs demonstrate the impact of such modifications. These studies consistently show that specific structural changes can significantly increase affinity and selectivity for the high-affinity GHB site compared to the parent compound, GHB. For example, 4-hydroxy-4-phenylbutyric acid has been shown to displace ligands from GHB receptors. nih.gov Furthermore, conformationally restricted analogs like (R)-HOCPCA show a nearly 40-fold increase in affinity for the GHB site over GHB and are devoid of activity at GABAB receptors. pnas.org

| Compound | Modification from GHB | Affinity for GHB Site (IC₅₀/Kᵢ) | Affinity for GABAB Receptor | Reference |

|---|---|---|---|---|

| γ-Hydroxybutyric acid (GHB) | Parent Compound | ~1-5 µM | Weak Agonist (~100-1000 µM) | wikipedia.orgpnas.org |

| 4-Hydroxy-4-phenylbutyric acid | Phenyl group at C4 | Displaces [³H]NCS-382 | No marked effect on [³H]GABA binding | nih.gov |

| (RS)-HOCPCA | Conformationally restricted (cyclopentene ring) | 0.13 µM (IC₅₀) | No affinity (>1 mM) | pnas.org |

| (R)-HOCPCA | (R)-enantiomer of HOCPCA | 0.07 µM (IC₅₀) | No affinity (>1 mM) | pnas.org |

| 4-[4'-(2-iodobenzyloxy)phenyl] GHB analogue | Substituted biaromatic group at C4 | 22 nM (Kᵢ for R-enantiomer) | Selective for GHB sites | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Computational Modeling and Molecular Docking for Ligand Design

Computational chemistry offers powerful tools to rationalize experimental findings and guide the design of new, more effective analogs. Molecular docking is a key technique used to predict the preferred binding pose and affinity of a ligand to a three-dimensional model of a receptor.

In the context of beta-phenyl-gamma-hydroxybutyrate, docking studies would be used to simulate how the molecule and its derivatives fit into the binding pocket of the high-affinity GHB receptor or other potential targets like the CaMKIIα hub domain. nih.govresearchgate.net These models allow researchers to visualize key interactions, such as hydrogen bonds formed by the hydroxyl and carboxylate groups, and hydrophobic interactions involving the phenyl ring. By analyzing these interactions, scientists can predict how structural modifications—such as adding a substituent to the phenyl ring—might enhance binding affinity or improve selectivity.

For example, computational models can calculate the binding energy for a series of virtual analogs, helping to prioritize which compounds are most promising for chemical synthesis and subsequent in-vitro testing. This in silico approach accelerates the drug discovery process and reduces the reliance on costly and time-consuming synthesis of large numbers of compounds. Recent studies have successfully used these methods to design novel ligands for various receptors by predicting their ligand-protein interactions and pKa values before synthesis.

Identification of Pharmacophores for Specific Receptor Selectivity

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, acceptors, hydrophobic centers, and charged groups—that are necessary for a molecule to bind to a specific receptor and elicit a biological response. Identifying the pharmacophore for high-affinity GHB receptor ligands is essential for designing novel, selective compounds.

Based on the structures of GHB and its active analogs, a general pharmacophore model for GHB receptor ligands can be proposed. This model is critical for virtual screening of large chemical databases to find new and structurally diverse molecules that could also act as ligands for the receptor.

Key Pharmacophoric Features for GHB Receptor Ligands:

| Feature | Description | Presumed Role in Binding |

| Anionic/Negative Ionizable | Typically a carboxylate group (COO⁻). | Forms a key ionic bond or salt bridge with a positively charged amino acid residue (e.g., lysine, arginine) in the receptor binding site. |

| Hydrogen Bond Acceptor/Donor | The gamma-hydroxyl group (-OH). | Can act as both a hydrogen bond donor and acceptor, forming crucial hydrogen bonds with polar residues in the binding pocket to orient the ligand correctly. |

| Hydrophobic Feature | An aliphatic chain or, in the case of beta-phenyl-gamma-hydroxybutyrate, an aromatic ring. | Interacts with non-polar, hydrophobic regions of the binding site, contributing significantly to binding affinity through van der Waals forces. |

The development of highly selective ligands, which show strong affinity for the GHB receptor but are weak at the GABAB receptor, helps to refine this pharmacophore model. pnas.org By comparing the structures of selective and non-selective ligands, researchers can identify the specific features that confer selectivity, allowing for the targeted design of next-generation compounds.

Neurobiological and Pharmacological Effects in Preclinical Investigations

Central Nervous System Modulatory Effects

The administration of Sodium gamma-hydroxybutyrate in animal models has been shown to produce potent depressant effects on the central nervous system. wikipedia.org These effects are believed to stem from its action as an agonist at GABA(B) receptors, which are inhibitory, and its more complex role at specific GHB receptors. nih.govwikipedia.org

In preclinical studies, Sodium gamma-hydroxybutyrate is a potent hypnotic and sedative agent. researchgate.net High doses have been observed to induce a state of deep sedation and sleep in animal models. researchgate.net The primary mechanism for these effects is attributed to its activity as a weak agonist at the GABA(B) receptor. wikipedia.orgbiopsychiatry.com Activation of these receptors leads to neuronal hyperpolarization and inhibition of neurotransmitter release, resulting in sedation. wikipedia.org Studies using GABA(B) receptor-deficient mice have shown that the sedative and hypnotic effects of GHB are absent, confirming the critical role of this receptor in mediating these properties. wikipedia.org While GHB also binds to its own specific receptors, the profound sedative effects observed with pharmacological doses are mainly linked to its GABA(B) receptor agonism. nih.gov

Preclinical evidence suggests that Sodium gamma-hydroxybutyrate possesses anxiolytic, or anxiety-reducing, properties. In studies conducted in Russia, a derivative of GHB, Phenibut (beta-phenyl-gamma-aminobutyric acid), was developed and noted for its tranquilizing effects, which include relieving tension and anxiety in neurotic patients. nih.gov While chemically distinct, the underlying GABAergic mechanisms are similar. The anxiolytic effects are thought to be mediated primarily by its action on GABA(B) receptors. nih.gov Research comparing its effects to diazepam has highlighted both similarities and differences in their pharmacological profiles. nih.gov

The role of Sodium gamma-hydroxybutyrate in seizure activity is complex. It has been used experimentally as a model for absence seizures (petit mal epilepsy), as high doses can induce such seizure types in animals. nih.govwikipedia.org This pro-convulsant effect is linked to its interaction with both GHB and GABA(B) receptors. nih.gov Conversely, some research points towards potential anticonvulsant properties under specific conditions, although this is less well-established than its other CNS effects. The modulation of the GABAergic system is central to these effects, but the precise mechanisms determining its pro- or anti-convulsant actions are multifaceted and depend on the specific seizure model and dosage.

Mechanisms of Neuroprotection and Cytoprotection

In preclinical models, GHB has demonstrated neuroprotective and cytoprotective capabilities. It is believed to protect tissues from the damaging effects of anoxia (lack of oxygen) and conditions of excessive metabolic demand. frontiersin.org Endogenous levels of GHB have been observed to rise during such stressful conditions, suggesting it may function as an endogenous protective agent when tissue energy supplies are low. frontiersin.organncaserep.com One proposed mechanism for this protection is a reduction in the consumption of energy substrates in the brain and other tissues. anncaserep.com

Impact on Neuroendocrine Regulation (e.g., Growth Hormone Secretion in animal models)

One of the most notable neuroendocrine effects of Sodium gamma-hydroxybutyrate administration in preclinical studies is the stimulation of growth hormone (GH) secretion. researchgate.netnih.govfrontiersin.org This effect has been consistently observed in both animal and human studies. frontiersin.orgfrontiersin.org The release of GH appears to be temporally associated with the onset of slow-wave sleep induced by the compound. nih.gov The precise mechanism is not fully elucidated but is thought to involve a direct effect on the hypothalamus, where specific GHB binding sites have been identified, or indirect effects via modulation of other neurotransmitter systems like the dopaminergic and serotonergic systems. nih.gov

Table 1: Summary of Preclinical Findings on Growth Hormone Secretion

| Animal Model | Observation | Putative Mechanism | Reference |

|---|---|---|---|

| Various | Increased Growth Hormone (GH) release | Direct action on hypothalamus; modulation of dopamine (B1211576)/serotonin (B10506) systems | nih.gov |

Influence on Sleep Architecture and Wakefulness in Preclinical Systems

Sodium gamma-hydroxybutyrate exerts a profound and distinct influence on sleep architecture in preclinical models, an effect that mirrors findings in clinical populations. Administration of the compound has been shown to consolidate sleep and reliably increase the duration of slow-wave sleep (also known as deep sleep or delta sleep). wikipedia.orgnih.gov It also leads to an increase in delta power on an electroencephalogram (EEG), which is a neurophysiological signature of deep, restorative sleep. nih.gov Furthermore, it has been observed to decrease the tendency for rapid eye movement (REM) sleep. wikipedia.org These effects on sleep are dose-dependent and are a key aspect of its therapeutic action in sleep disorders like narcolepsy. nih.govpsychonautwiki.org

Table 2: Effects of Sodium gamma-hydroxybutyrate on Sleep Parameters in Preclinical Models

| Sleep Parameter | Effect | Reference |

|---|---|---|

| Slow-Wave Sleep (SWS) | Increased duration | wikipedia.orgnih.gov |

| Delta Power (EEG) | Increased | nih.gov |

| REM Sleep | Decreased tendency | wikipedia.org |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Detection and Quantification

Chromatographic techniques are fundamental for separating a target analyte from complex biological matrices before its detection and quantification. The choice between liquid and gas chromatography depends on the physicochemical properties of the analyte, such as its volatility and thermal stability.

Ultra-High Performance Liquid Chromatography (UPLC) Applications

Ultra-High Performance Liquid Chromatography (UPLC) is a highly sensitive and rapid technique suitable for the analysis of non-volatile and thermally labile compounds. For the analysis of Sodium beta-phenyl-gamma-hydroxybutyrate, UPLC coupled with a suitable detector would be a primary choice.

Hypothetical UPLC Method Parameters for this compound Analysis:

| Parameter | Example Value for GHB Analysis | Expected Adaptation for this compound |

| Column | CORTECS UPLC HILIC (1.6 µm), 2.1 × 100-mm oup.com | A reversed-phase C18 column may be more suitable due to the increased hydrophobicity from the phenyl group. |

| Mobile Phase | Acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate (B1210297) (pH 6.0) oup.com | Gradient elution with acetonitrile and water (containing formic acid or ammonium acetate) would likely be effective. |

| Flow Rate | 0.4 mL/min | Similar flow rates would be applicable. |

| Injection Volume | 1-5 µL windows.net | Dependent on sample concentration and sensitivity requirements. |

| Run Time | 10 minutes oup.com | The retention time would be longer than GHB due to the phenyl group's interaction with the stationary phase. |

This table presents established parameters for GHB analysis and projects the necessary modifications for this compound.

Research on GHB has demonstrated the successful application of UPLC for its quantification in various biological samples, including whole blood, urine, and hair. oup.comnih.govnih.gov For instance, a UPLC-MS/MS method for GHB in hair utilized a hydrophilic interaction liquid chromatography (HILIC) column, which is suitable for polar compounds. oup.com However, the addition of a non-polar phenyl group in this compound increases its hydrophobicity, suggesting that a reversed-phase column, such as a C18, might provide better retention and separation.

Gas Chromatography (GC) Approaches

Gas chromatography is a powerful technique for the analysis of volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase their volatility and thermal stability.

Common Derivatization Agents for GC Analysis of Hydroxy Acids:

| Derivatizing Agent | Abbreviation | Resulting Derivative |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) derivative |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) derivative |

| Pentafluorobenzyl Bromide | PFBBr | Pentafluorobenzyl derivative |

This table lists common derivatizing agents used for compounds with hydroxyl and carboxyl groups, applicable for this compound analysis.

Numerous studies have reported the use of GC-MS for the analysis of GHB in biological specimens after derivatization. nih.govresearchgate.netnih.gov A common approach involves the conversion of GHB to its di-trimethylsilyl (di-TMS) derivative, which is then analyzed by GC-MS. nih.gov This method offers high sensitivity and specificity. For this compound, a similar derivatization of the hydroxyl and carboxyl groups would be required for successful GC analysis. The resulting derivative would have a higher molecular weight and likely a longer retention time compared to the GHB derivative.

Mass Spectrometric (MS) Detection and Identification in Complex Biological Matrices

Mass spectrometry is the gold standard for the identification and quantification of compounds in complex biological matrices due to its high selectivity and sensitivity. When coupled with a chromatographic system, it provides definitive evidence of the presence of a specific analyte.

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity

Tandem mass spectrometry (MS/MS) significantly enhances the specificity of detection by monitoring the transition of a specific precursor ion to one or more product ions. This technique is particularly useful for distinguishing the target analyte from isobaric interferences in a complex matrix.

For this compound, the precursor ion would be the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). The selection of product ions would be based on the fragmentation pattern of the compound, which would be different from that of GHB due to the presence of the phenyl group. The fragmentation would likely involve the loss of water, carbon dioxide, and fragmentation of the phenyl ring.

Example MS/MS Transitions for GHB Analysis:

| Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |

| 103.0 | 85.0, 57.0 | Negative |

| 105.1 | 87.1, 45.0 | Positive |

This table shows examples of precursor and product ions used in the MS/MS analysis of GHB. The specific ions for this compound would need to be determined experimentally.

High-Resolution Mass Spectrometry (HR-MS) Techniques

High-resolution mass spectrometry (HR-MS), such as time-of-flight (TOF) or Orbitrap MS, provides highly accurate mass measurements, allowing for the determination of the elemental composition of an analyte. This capability is invaluable for the identification of unknown metabolites and for distinguishing between compounds with the same nominal mass. Untargeted metabolomics studies using HR-MS have been employed to identify new biomarkers of GHB consumption. uzh.ch A similar approach could be used to investigate the metabolism of this compound and identify its unique metabolites in biological samples.

Sample Preparation Strategies for Research Specimen Analysis

Effective sample preparation is crucial for removing interferences from the biological matrix and concentrating the analyte of interest, thereby improving the accuracy and sensitivity of the analysis. The choice of sample preparation technique depends on the nature of the sample (e.g., tissue homogenates, cerebral microdialysates) and the analytical method used.

Common Sample Preparation Techniques:

Protein Precipitation (PPT): This is a simple and rapid method for removing proteins from biological fluids like blood and plasma. It is often used as an initial clean-up step. windows.net

Liquid-Liquid Extraction (LLE): LLE is used to separate the analyte from the sample matrix based on its solubility in two immiscible liquid phases. It is a versatile technique that can be optimized by adjusting the pH and the choice of organic solvent. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE provides a more selective and efficient clean-up than LLE by using a solid sorbent to retain the analyte or the interferences. Different types of SPE cartridges (e.g., reversed-phase, ion-exchange) can be used depending on the properties of the analyte. windows.net

For the analysis of this compound from tissue homogenates, a more extensive clean-up procedure involving homogenization followed by a combination of PPT and LLE or SPE would likely be necessary. The analysis of cerebral microdialysates, which are relatively clean samples, may require minimal sample preparation, such as direct injection after filtration.

Isotope Labeling Techniques for Metabolic Pathway Elucidation

Isotope labeling is a powerful technique used to track the passage of a compound through a biological system, providing definitive evidence for its metabolic transformations. ijpsonline.com This involves replacing one or more atoms of the compound with their heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to follow the labeled atoms as they are incorporated into various metabolites.

For a compound like this compound, a derivative of gamma-hydroxybutyric acid (GHB), its metabolic pathway can be hypothesized based on the known metabolism of GHB. nih.govresearchgate.net The introduction of a phenyl group at the beta position, however, presents a unique structure that requires specific investigation. Isotope labeling is the key to unraveling these specific pathways.

Hypothetical Metabolic Pathways and Isotope Tracing

Based on the known metabolic pathways of GHB, the metabolism of this compound is likely to proceed through several key reactions, including oxidation and conjugation. ijpsonline.comnih.gov Isotope labeling can be strategically employed to confirm these pathways.

For instance, labeling the carboxyl group with ¹³C would allow researchers to trace the initial steps of metabolism. If the compound undergoes beta-oxidation, a common pathway for fatty acids, the labeled carbon would be found in resulting metabolites like phenylacetic acid and acetyl-CoA. nih.gov

A recent discovery has identified a metabolic pathway where β-hydroxybutyrate (BHB) is conjugated with amino acids, with the most abundant being N-β-hydroxybutyryl phenylalanine (BHB-Phe). sci.news Given the structural similarity, it is plausible that this compound could undergo a similar conjugation. The use of ¹⁵N-labeled amino acids in conjunction with unlabeled this compound, or vice-versa, could be employed to investigate this possibility.

Research Findings from Related Compounds

Studies on GHB have successfully utilized isotope labeling to elucidate its metabolic fate. For example, ¹⁴C-labeled GHB has been used to demonstrate its rapid catabolism and the incorporation of the radiolabel into the tricarboxylic acid (TCA) cycle. ijpsonline.com Similarly, ³H-labeled GHB has been instrumental in identifying its conversion to gamma-aminobutyric acid (GABA) in the brain. ijpsonline.com

The synthesis of ¹³C-labeled gamma-hydroxybutyrates has been reported for use in electron paramagnetic resonance (EPR) studies to investigate enzyme-substrate interactions, highlighting the versatility of isotope labeling in metabolic research. nih.gov

Data from a Hypothetical Isotope Labeling Study

To illustrate the application of isotope labeling in elucidating the metabolic pathway of this compound, a hypothetical study could be designed. In this study, rats would be administered ¹³C-labeled this compound, and their urine and plasma would be analyzed at various time points using high-resolution mass spectrometry.

The expected findings could be summarized in the following tables:

Table 1: Hypothetical ¹³C-Labeled Metabolites of this compound Detected in Rat Urine

| Metabolite | Chemical Formula | Mass Shift due to ¹³C Labeling | Putative Metabolic Pathway |

| beta-phenyl-gamma-hydroxybutyrate | C₁₀H₁₂O₃ | +1 | Unchanged parent compound |

| Phenylacetic acid | C₈H₈O₂ | +1 | Beta-oxidation |

| Benzoic acid | C₇H₆O₂ | +1 | Further oxidation |

| beta-phenyl-gamma-hydroxybutyrate-glucuronide | C₁₆H₂₀O₉ | +1 | Glucuronidation (Phase II) |

| beta-phenyl-gamma-hydroxybutyrate-sulfate | C₁₀H₁₂O₆S | +1 | Sulfation (Phase II) |

Table 2: Interactive Data Table of Hypothetical Metabolite Concentrations Over Time

| Time Point (hours) | beta-phenyl-gamma-hydroxybutyrate (ng/mL) | Phenylacetic acid (ng/mL) | beta-phenyl-gamma-hydroxybutyrate-glucuronide (ng/mL) |

| 1 | 500 | 50 | 20 |

| 2 | 350 | 150 | 80 |

| 4 | 150 | 250 | 150 |

| 8 | 50 | 100 | 200 |

| 12 | <10 | 20 | 100 |

| 24 | Not Detected | <10 | 30 |

These hypothetical data illustrate how isotope labeling can provide quantitative information on the formation and elimination of various metabolites, thereby painting a clear picture of the compound's metabolic journey. The presence of the phenyl group may influence the rate and extent of these metabolic transformations compared to GHB.

Future Directions and Emerging Research Avenues for Sodium Beta Phenyl Gamma Hydroxybutyrate

Exploration of Novel Receptor Targets and Binding Sites

A primary avenue for future research will be the comprehensive characterization of the receptor binding profile of Sodium beta-phenyl-gamma-hydroxybutyrate. Given its structural similarity to GHB, it is hypothesized to interact with known GHB targets. ku.dknih.gov However, the addition of a phenyl group may alter its affinity and selectivity.

Key research questions include:

Affinity for GABAB Receptors: While GHB is a weak agonist at GABAB receptors, the phenyl moiety in this compound could modulate this interaction. researchgate.netwikipedia.org Future studies should employ radioligand binding assays and functional assays to quantify its binding affinity and efficacy at GABAB receptors compared to GHB.

Interaction with High-Affinity GHB Receptors: The existence of specific, high-affinity GHB receptors has been a subject of ongoing research. ku.dknih.govnih.gov Investigating whether this compound binds to these sites, and with what affinity, is crucial. The development of selective radioligands for these sites will be instrumental in these studies. researchgate.net

Novel Target Identification: The unique structure of this compound may enable it to interact with previously unidentified receptor targets or allosteric sites on known receptors. Unbiased screening approaches, such as affinity chromatography-mass spectrometry and cell-based reporter assays, could reveal novel binding partners.

| Potential Receptor Target | Rationale for Investigation | Key Research Methodologies |

| GABAB Receptors | Structural similarity to GHB, a known weak agonist. wikipedia.org | Radioligand binding assays, functional assays (e.g., cAMP measurement, GIRK channel activation). |

| High-Affinity GHB Receptors | Potential for higher affinity or selectivity due to the phenyl group. | Competitive binding assays with known GHB receptor ligands, autoradiography in brain slices. researchgate.net |

| Other CNS Receptors | The phenyl group may confer affinity for other receptors (e.g., certain subtypes of dopamine (B1211576) or serotonin (B10506) receptors). | Broad receptor screening panels, electrophysiological recordings in brain slices. |

Development of Advanced Experimental Models for Mechanistic Insights

To dissect the complex in vivo effects of this compound, the development and application of advanced experimental models are indispensable. These models will allow for a detailed examination of its effects on neural circuits and cellular function.

Genetically Modified Animal Models: The use of knockout mice lacking specific receptor subunits (e.g., GABAB receptor subunits) or GHB receptor candidates will be critical to delineate the compound's primary targets. ku.dknih.gov

In Vitro and Ex Vivo Preparations: Brain slice electrophysiology can provide detailed information on how this compound modulates synaptic transmission and neuronal excitability in different brain regions. nih.gov Furthermore, primary neuronal and glial cell cultures can be used to study its cell-type-specific effects and intracellular signaling pathways.

Advanced Imaging Techniques: Techniques such as two-photon microscopy in awake, behaving animals can visualize the real-time effects of the compound on neuronal activity and plasticity. Positron Emission Tomography (PET) with appropriately labeled tracers could map the distribution of its binding sites in the living brain.

Investigation of Long-Term Neuroadaptations in Preclinical Systems

Understanding the consequences of repeated exposure to this compound is crucial for predicting its long-term effects. Chronic administration studies in preclinical models are necessary to investigate potential neuroadaptations.

Receptor Expression and Function: Studies should examine whether long-term administration leads to changes in the expression levels, trafficking, or functional sensitivity of its target receptors. Techniques such as quantitative PCR, Western blotting, and functional assays will be employed.

Synaptic Plasticity: The impact of chronic exposure on long-term potentiation (LTP) and long-term depression (LTD), key cellular models of learning and memory, should be assessed in relevant brain circuits like the hippocampus and prefrontal cortex.

Behavioral Sensitization or Tolerance: Preclinical behavioral models can determine if repeated administration leads to sensitization (an increased response) or tolerance (a decreased response) to its acute effects.

Potential for Deriving Novel Pharmacological Tools and Research Probes

The unique chemical structure of this compound makes it a valuable scaffold for the development of novel pharmacological tools.

Selective Ligands: By systematically modifying its structure, it may be possible to develop more selective agonists or antagonists for GABAB receptors or the high-affinity GHB receptor. These new tools would be invaluable for dissecting the physiological roles of these receptor systems. researchgate.net

Radiolabeled and Fluorescent Probes: Synthesizing radiolabeled or fluorescently tagged versions of this compound or its derivatives would enable researchers to visualize the distribution of its binding sites in the brain with high resolution.

Photoaffinity Labels: The development of photoaffinity-labeled probes based on its structure could be used to irreversibly bind to and identify its receptor targets, providing definitive evidence of its molecular binding partners.

| Derivative Type | Research Application | Potential Advantage |

| Selective Agonists/Antagonists | Elucidating the function of specific receptor subtypes. | Improved target selectivity over existing compounds. |

| Radiolabeled Probes | Autoradiography and PET imaging of receptor distribution. | High sensitivity for quantitative mapping of binding sites. |

| Fluorescent Probes | Live-cell imaging of receptor trafficking and dynamics. | Real-time visualization of molecular interactions in living systems. |

Translational Research Perspectives for Uncovering Therapeutic Potential (without specific human clinical outcomes)

While avoiding specific clinical claims, future translational research should explore the therapeutic potential of this compound in preclinical models of neurological and psychiatric disorders. Its dual structure, reminiscent of both a neurotransmitter modulator (GHB) and a potential histone deacetylase inhibitor (phenylbutyrate), suggests a broad range of possibilities. nih.govwikipedia.org

Neuroprotection: Given that GHB can reduce cerebral energy requirements and may offer neuroprotection, and phenylbutyrate has shown neuroprotective effects in models of neurodegenerative diseases, investigating the neuroprotective capacity of this compound in models of ischemic injury or neurodegeneration is a logical step. researchgate.netnih.gov

Disorders of Consciousness and Sleep: The profound effects of GHB on sleep architecture, particularly slow-wave sleep, suggest that this compound could be investigated in animal models of sleep disorders. frontiersin.org

Epigenetic Modulation in the CNS: Sodium phenylbutyrate is a known histone deacetylase (HDAC) inhibitor. nih.govwikipedia.org Future studies should determine if this compound retains this activity and explore its potential to modulate gene expression in the central nervous system in models of neuropsychiatric disorders where epigenetic dysregulation is implicated.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying sodium beta-phenyl-gamma-hydroxybutyrate in biological samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for quantification. GC-MS offers high sensitivity for detecting metabolites like phenylacetate, while HPLC paired with UV detection (e.g., at 210 nm) is effective for separating isomers. Calibration curves using spiked biological matrices (e.g., plasma or urine) are essential to account for matrix effects. Internal standards, such as deuterated analogs, improve precision .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : Synthesis routes from US patents (e.g., US Pat. 4,738,985 and 5,753,708) describe nucleophilic substitution of gamma-butyrolactone derivatives with phenyl groups. Key parameters include:

- Temperature control (60–80°C) to minimize side reactions.

- Use of anhydrous solvents (e.g., tetrahydrofuran) to prevent hydrolysis.

- Catalytic bases like sodium hydride for efficient deprotonation.

A comparative yield analysis is recommended (see Table 1).

Table 1 : Synthesis Yields Across Methods

| Method (Patent) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| US 4,738,985 | THF | NaH | 78 |

| US 5,753,708 | DMF | K₂CO₃ | 65 |

| . |

Q. What safety protocols are critical when handling this compound in vitro?

- Methodological Answer : Due to its hygroscopic nature and potential ammonia-reducing effects, researchers should:

- Use glove boxes or controlled atmospheres (N₂ environment) to prevent moisture absorption.

- Monitor plasma ammonia levels in cell culture models to assess metabolic interference.

- Implement LC-MS/MS to track phenylacetylglutamine accumulation, which may indicate metabolic overload .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data on this compound be resolved?

- Methodological Answer : Discrepancies in half-life (reported 0.8–1.2 hours in humans vs. 2.5 hours in rodents) may arise from interspecies differences in glutamine synthetase activity. To address this:

- Conduct cross-species studies with standardized dosing (e.g., 500 mg/kg in rodents vs. 20 g/day in humans).

- Use population pharmacokinetic modeling (e.g., NONMEM) to account for variability in enzyme expression and renal clearance rates .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Nonlinear mixed-effects models (NLME) are ideal for sparse sampling in clinical trials. For preclinical data, hierarchical Bayesian modeling can integrate prior pharmacokinetic parameters (e.g., Vd, Cl) to improve predictive accuracy. Bootstrap resampling (1,000 iterations) validates confidence intervals for EC₅₀ values .

Q. How do researchers design experiments to assess neuroprotective mechanisms of this compound?

- Methodological Answer : Utilize transgenic rodent models (e.g., APP/PS1 for Alzheimer’s) with the following endpoints:

- Biochemical : Glutamine/glutamate ratios via microdialysis.

- Behavioral : Morris water maze for cognitive function.

- Histopathological : Amyloid-β plaque quantification via Congo red staining.

Pair with RNA-seq to identify pathways like mTOR or autophagy modulation .

Q. What strategies mitigate batch-to-batch variability in preclinical formulations?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Define critical material attributes (CMAs): particle size (<50 µm), residual solvents (<0.5% ethanol).

- Use design-of-experiments (DoE) to optimize lyophilization cycles (e.g., ramp rate: 0.5°C/min, shelf temp: -40°C).

- Apply near-infrared (NIR) spectroscopy for real-time monitoring of crystallinity .

Data Interpretation & Validation

Q. How should researchers validate conflicting in vitro vs. in vivo efficacy results?

- Methodological Answer : Perform translational PK/PD bridging studies:

Establish in vitro-in vivo correlation (IVIVC) using hepatocyte spheroids to mimic hepatic metabolism.

Apply physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to scale clearance rates.

Validate with microsampling (10 µL blood) in rodents to reduce animal use .

Q. What meta-analysis frameworks address heterogeneity in clinical trial data for this compound?

- Methodological Answer : Use random-effects models (DerSimonian-Laird) to pool data from trials with varying endpoints (e.g., ammonia reduction vs. survival). Assess heterogeneity via I² statistics and subgroup analysis by dosage (≤10 g/day vs. >10 g/day). Funnel plots detect publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.